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Compound of Interest

Compound Name:

2,N-dimethyl-N-(3,3-

diphenylpropyl)-1-amino-2-

propanol

Cat. No.: B020139 Get Quote

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed

for the treatment of hypertension. Its synthesis is a multi-step process that requires careful

control of reaction conditions to ensure high purity and yield. This document provides a detailed

protocol for the synthesis of Lercanidipine hydrochloride, focusing on a common and efficient

method involving the coupling of a dihydropyridine carboxylic acid intermediate with a specific

amino alcohol side chain. This route, often referred to as the acid chloride route, is favored for

its scalability and cleaner reaction profile compared to the traditional one-pot Hantzsch

synthesis.[1][2][3]

Reaction Scheme Overview
The synthesis of Lercanidipine hydrochloride can be broadly divided into two main stages:

Synthesis of the Dihydropyridine Core: Preparation of 2,6-dimethyl-5-methoxycarbonyl-4-(3-

nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This intermediate is a pivotal compound in

the synthesis of Lercanidipine.[4]

Coupling and Salt Formation: Esterification of the dihydropyridine core with the amino

alcohol side chain, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, followed by

conversion to the hydrochloride salt.
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Experimental Protocols
Protocol 1: Synthesis of Lercanidipine via the Acid
Chloride Route
This protocol details the esterification of the pre-synthesized dihydropyridine core with the

amino alcohol side chain.

Materials:

2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Thionyl chloride (SOCl₂)

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Dichloromethane (CH₂Cl₂)

N,N-Dimethylformamide (DMF) (catalytic amount)

Triethylamine

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

Ethyl acetate

Sodium sulfate (Na₂SO₄)

Brine solution

Water

Procedure:

Step 1: Formation of the Acid Chloride[1][5]

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and

nitrogen inlet, suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-

dihydropyridine-3-carboxylic acid in dichloromethane.
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Add a catalytic amount of N,N-dimethylformamide (DMF).

Cool the suspension to between -10°C and 0°C using an ice-salt bath or a cryocooler.

Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, ensuring the temperature

remains below 0°C.

Stir the reaction mixture at this temperature for 1-2 hours. The completion of the reaction is

often indicated by the dissolution of the starting carboxylic acid.

Step 2: Esterification[1][5]

In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-
2-propanol in dichloromethane.

Cool the solution of the acid chloride from Step 1 to between -10°C and 0°C.

Slowly add the solution of the amino alcohol to the acid chloride solution dropwise,

maintaining the low temperature.

After the addition is complete, allow the reaction to stir at a low temperature for several

hours. The progress of the reaction should be monitored by a suitable analytical technique

such as High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation of Lercanidipine Free Base[1]

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute

aqueous base (e.g., sodium bicarbonate solution).

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude Lercanidipine free base.

Step 4: Formation of Lercanidipine Hydrochloride[1][6]

Dissolve the crude Lercanidipine free base in a suitable solvent such as ethyl acetate or

methyl tert-butyl ether (MTBE).[1][6]
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Add a solution of hydrochloric acid in an organic solvent (e.g., 2N HCl in diethyl ether)

dropwise with stirring.[6]

The Lercanidipine hydrochloride will precipitate out of the solution.

Collect the solid by filtration, wash with a cold solvent (e.g., MTBE), and dry under vacuum to

yield Lercanidipine hydrochloride.[1][6]

Data Presentation
The following table summarizes key quantitative data for the synthesis of Lercanidipine

hydrochloride.

Parameter Value Reference

Yield (Hydrochloride Salt) 90-95% [6]

Purity (HPLC) >99.5% [5][6]

Melting Point (Hydrochloride

Hemihydrate)
118-122 °C [6]

Melting Point (Anhydrous

Hydrochloride)
185-190 °C [2]

Reaction Temperature (Acid

Chloride Formation)
-10°C to 0°C [1]

Reaction Temperature

(Esterification)
-10°C to 0°C [1]

Visualizations
Logical Workflow for Lercanidipine Synthesis
The following diagram illustrates the overall workflow for the synthesis of Lercanidipine

hydrochloride via the acid chloride route.
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Caption: Workflow for Lercanidipine Synthesis.

Signaling Pathway (Mechanism of Action)
Lercanidipine functions by blocking the influx of calcium (Ca²⁺) ions through L-type calcium

channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood

pressure.
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Caption: Mechanism of Action of Lercanidipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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